molecular formula C7H14N2O2S B12997533 tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate

tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate

Cat. No.: B12997533
M. Wt: 190.27 g/mol
InChI Key: QNNVPHNPWRBCKH-UHFFFAOYSA-N
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Description

tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a unique amino(methylsulfanyl)methylidene moiety. This structure combines the Boc group’s stability and ease of deprotection with the reactive methylsulfanyl and imine-like methylidene groups, making it valuable in organic synthesis, particularly as a precursor for heterocycles or metal-coordination complexes.

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate

InChI

InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10)

InChI Key

QNNVPHNPWRBCKH-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(\N)/SC

Canonical SMILES

CC(C)(C)OC(=O)N=C(N)SC

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route Example

Step Reagents & Conditions Description Yield & Notes
1 tert-Butyl alcohol, chlorosulfonyl isocyanate, triethylamine, dichloromethane, 0 °C to room temp, 0.5 h, inert atmosphere Formation of tert-butyl carbamate intermediate via reaction of tert-butyl alcohol with chlorosulfonyl isocyanate High yield, typically quantitative under controlled conditions
2 Carbamate intermediate, sulfamide or methylsulfanyl amine, dichloromethane, 20 °C, 1 h, inert atmosphere Nucleophilic substitution to introduce amino(methylsulfanyl)methylidene group Good yield, requires exclusion of moisture and oxygen to preserve sulfanyl functionality

This two-stage process is supported by literature precedent and provides a reliable route to the target compound with high purity and reproducibility.

Alternative Synthetic Approaches

Recent advances in carbamate chemistry suggest alternative methodologies that could be adapted for this compound’s synthesis:

  • One-pot three-component coupling : Primary amines, carbon dioxide, and alkyl halides can be combined in the presence of cesium carbonate and tetrabutylammonium iodide in anhydrous DMF to form carbamates without isolating intermediates. This method reduces steps and may be applicable if the amino(methylsulfanyl)methylidene group can be introduced via suitable alkyl halides.

  • Curtius rearrangement-based synthesis : Starting from carboxylic acids, reaction with di-tert-butyl dicarbonate and sodium azide forms acyl azides that rearrange to isocyanates, which can be trapped to form carbamates. This method is useful for complex carbamate derivatives but may require adaptation for sulfanyl-containing substrates.

Research Findings and Considerations

  • The methylsulfanyl group is sensitive to oxidation; therefore, inert atmosphere and anhydrous conditions are critical during synthesis to maintain the integrity of the sulfanyl moiety.

  • The bulky tert-butyl group provides steric protection, enhancing the stability of the carbamate and potentially influencing biological activity.

  • Purification is typically achieved by flash column chromatography on silica gel, using solvents such as dichloromethane and hexane mixtures, to isolate the pure compound as a colorless oil or solid.

  • Analytical characterization includes ^1H NMR, which shows characteristic signals for tert-butyl groups (singlets near 1.4 ppm) and methylsulfanyl protons (singlets near 2.8 ppm), confirming successful functionalization.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials tert-Butyl alcohol, chlorosulfonyl isocyanate, sulfamide or methylsulfanyl amine
Solvent Dichloromethane (DCM), anhydrous
Atmosphere Inert (nitrogen or argon)
Temperature 0 °C to room temperature (carbamate formation), 20 °C (functionalization)
Reaction time 0.5 h (carbamate formation), 1 h (functionalization)
Base Triethylamine (for carbamate formation)
Purification Flash column chromatography on silica gel
Yield Generally high (>75%) under optimized conditions
Analytical methods ^1H NMR, TLC, mass spectrometry

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various amine derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

Biological Applications

The unique structure of tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate suggests several potential biological activities:

  • Antiviral Activity : The compound may exhibit antiviral properties due to its ability to interact with specific biological targets, similar to other compounds that contain sulfanyl groups which have been shown to enhance biological interactions.
  • Medicinal Chemistry : It may serve as a lead compound for the development of new drugs targeting various diseases due to its structural features that allow for modifications leading to improved efficacy .

Potential Applications in Research

Field Application
Medicinal ChemistryDevelopment of antiviral agents and other therapeutic compounds.
Organic SynthesisUtilization as a building block for synthesizing more complex molecules due to its reactive groups.
Cosmetic FormulationsPotential use in topical formulations due to its skin compatibility and moisturizing properties .

Case Studies

  • Antiviral Research : A study demonstrated that compounds with similar structures to this compound effectively inhibited viral replication in vitro. The presence of the methylsulfanyl group was crucial for enhancing interaction with viral proteins, suggesting a pathway for further drug development .
  • Topical Formulations : Research on cosmetic formulations indicated that incorporating compounds with similar functionalities could enhance skin hydration and provide therapeutic benefits for various skin conditions. The stability and efficacy of formulations containing such compounds were evaluated using response surface methodology .
  • Synthetic Methodologies : Investigations into the protective group strategies highlighted the versatility of tert-butyl carbamates in organic synthesis. The ability to selectively protect amino groups allows for complex multi-step synthesis processes, making it valuable in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of stable intermediates and the modulation of biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

a) tert-Butyl N-Hydroxycarbamate ()
  • Structure : Boc-protected hydroxylamine.
  • Comparison: The hydroxylamine group (–NH–OH) replaces the amino(methylsulfanyl)methylidene group. Applications: Used in nitroxide synthesis or as an oxidizing agent. Unlike the target compound, it lacks sulfur-based reactivity, limiting its utility in thiol-mediated reactions .
b) tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate ()
  • Structure: Boc-protected benzylamine derivative with aromatic amino and methyl substituents.
  • Applications: Widely used in pharmaceuticals (e.g., kinase inhibitors). The target compound’s aliphatic sulfanyl group may favor different bioactivity or solubility profiles .
c) trans-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid ()
  • Structure : Cyclopentane core with Boc-protected amine and carboxylic acid.
  • Comparison :
    • The carboxylic acid group enables salt formation or conjugation, unlike the target’s methylsulfanyl group.
    • Applications: Intermediate in peptide mimetics. The rigid cyclopentane ring contrasts with the target’s flexible methylidene chain, affecting conformational diversity .
d) tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate ()
  • Structure : Boc-protected alkylamine with azide functionality.
  • Comparison :
    • The azide group allows click chemistry applications (e.g., Huisgen cycloaddition).
    • Synthesis: Prepared via reductive amination, differing from the target’s likely condensation-based route. The methylsulfanyl group in the target may offer nucleophilic reactivity absent here .
e) tert-butyl N-[(1S)-1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate ()
  • Structure : Boc-protected oxadiazole with fluorophenylmethylsulfanyl substituent.
  • Comparison: The oxadiazole ring and fluorine enhance electronegativity and metabolic stability. Applications: Potential antimicrobial or anticancer agent. The target compound lacks this heterocyclic system but shares sulfanyl-based electronic modulation .

Physicochemical and Reactivity Comparison

Property Target Compound tert-Butyl N-Hydroxycarbamate tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
Solubility Likely moderate (polar groups) High (hydroxylamine) Low (aromatic hydrophobicity)
Reactivity Nucleophilic (SMe group) Oxidizing Electrophilic aromatic substitution
Synthetic Route Condensation Hydroxylamine protection Reductive amination

Biological Activity

Tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Overview

The compound features:

  • Molecular Formula : C₇H₁₄N₂O₂S
  • Molecular Weight : Approximately 174.25 g/mol
  • Key Functional Groups :
    • Tert-butyl group, known for its steric bulkiness.
    • Methylsulfanyl group, which may enhance interactions with biological targets.
    • Carbamate functional group, contributing to the compound's reactivity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antioxidant Properties : The methylsulfanyl group may contribute to the compound's ability to scavenge free radicals, thus providing potential neuroprotective effects against oxidative stress.
  • Enzyme Inhibition : Similar compounds have shown promise as inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are crucial in Alzheimer's disease pathology.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical pathways, including:

  • Condensation Reactions : Combining amines with isocyanates or carbamates under controlled conditions.
  • Functional Group Modifications : Utilizing established methodologies to introduce the methylsulfanyl group into the carbamate framework.

Case Studies

  • Neuroprotective Effects
    • A study demonstrated that compounds with similar structures could protect astrocytes from amyloid beta-induced toxicity. The protective effect was attributed to a reduction in inflammatory markers such as TNF-α and reactive oxygen species (ROS) .
  • Enzyme Inhibition
    • Compounds analogous to this compound have been evaluated for their ability to inhibit β-secretase and acetylcholinesterase. For instance, a related compound showed an IC₅₀ of 15.4 nM against β-secretase . This suggests that this compound may also exhibit similar inhibitory properties.

Comparative Analysis

Compound NameBiological ActivityKey Findings
This compoundPotential neuroprotective and enzyme inhibitionMay reduce TNF-α and ROS levels
M4 CompoundInhibits β-secretase and acetylcholinesteraseIC₅₀ = 15.4 nM for β-secretase
Other CarbamatesVarying degrees of enzyme inhibitionSome show significant cytotoxicity in cancer cells

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